molecular formula C₂₄H₂₁D₃N₂O₅ B1163096 Amtolmetin Guacil-d3

Amtolmetin Guacil-d3

Cat. No.: B1163096
M. Wt: 423.48
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amtolmetin Guacil-d3 is a high-purity, deuterated stable isotope of Amtolmetin Guacil, intended for use as an internal standard in quantitative mass spectrometry-based assays. This compound is critical for ensuring analytical accuracy and precision in pharmacokinetic, metabolism, and bioequivalence studies. Amtolmetin Guacil is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug, hydrolyzed in the body to release the active metabolite, tolmetin . Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which reduces the synthesis of prostaglandins involved in inflammation and pain . Uniquely, Amtolmetin Guacil is noted for its gastroprotective properties. This is attributed to the vanillic moiety in its structure, which stimulates capsaicin receptors in the gastrointestinal tract . This action leads to the release of vasoactive mediators like Calcitonin Gene-Related Peptide (CGRP) and Nitric Oxide (NO), which enhance gastric mucosal blood flow and protection, thereby counteracting the adverse effects of prostaglandin depletion . Clinical analyses have shown that Amtolmetin Guacil possesses anti-inflammatory, analgesic, and antipyretic efficacy comparable to other NSAIDs like diclofenac and piroxicam, but with a significantly improved gastrointestinal tolerability profile and a lower incidence of severe adverse events such as duodenal ulcers . This product, this compound, is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₂₄H₂₁D₃N₂O₅

Molecular Weight

423.48

Synonyms

N-[2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetyl]glycine 2-Methoxyphenyl Ester-d3;  Amtolmethin Guacil-d3;  Amtolmetin Guacyl-d3

Origin of Product

United States

Comparison with Similar Compounds

Pharmacokinetic Properties

AG is hydrolyzed in the GI tract to Tolmetin Glycinamide (TG), which is metabolized to Tolmetin (T), the active NSAID . Key pharmacokinetic parameters for AG and its metabolites are summarized below:

Table 1: Pharmacokinetic Parameters of AG and Metabolites (Single 600 mg Dose)

Parameter Tolmetin Glycinamide (TG) Tolmetin (T)
Cmax (µg/mL) 6.21 ± 1.02 3.45 ± 0.87
Tmax (h) 1.5 ± 0.3 2.0 ± 0.5
AUC₀–∞ (µg·h/mL) 28.9 ± 4.1 18.7 ± 3.2
t½ (h) 4.8 ± 0.9 3.2 ± 0.6

Data derived from bioequivalence studies using HPLC-UV .

AG-d3 is used to track AG's metabolism in analytical workflows due to its near-identical chromatographic behavior but distinct mass spectral signatures .

Key Findings:
  • GI Safety: AG demonstrated comparable GI safety to Celecoxib in a 24-week RCT, with 75.29% of patients showing normal endoscopic findings . This contrasts with Diclofenac and Ibuprofen, which significantly increase ulcer risk .
  • Cardio-Renal Effects: AG upregulates inducible nitric oxide synthase (iNOS), enhancing renal NO production and reducing ischemia risk . In contrast, non-selective NSAIDs like Diclofenac impair renal function .

Table 3: Structural Comparison

Compound Key Functional Groups Deuterium Substitution
AG Glycinamide, Guaiacol ester None
AG-d3 Glycinamide-d3, Guaiacol ester Three deuterium atoms
Tolmetin Carboxylic acid None

Preparation Methods

Deuterated Reagent Substitution

  • Methyl Group Deuteration :

    • Use of deuterated methylating agents (e.g., CD₃I, (CD₃)₂SO₄) during the synthesis of 1-methyl-pyrrole or 4-methylbenzoyl intermediates.

    • Example: Reaction of 1-methyl-5-(4-methylbenzoyl)pyrrole-2-acetic acid-d₃ with glycine ethyl ester under CDI catalysis.

  • Glycine Ethyl Ester-d₃ :

    • Substitution of glycine ethyl ester with its deuterated analog (glycine-d₃ ethyl ester) to introduce deuterium at the acetamido position.

Catalytic Hydrogen/Deuterium Exchange

  • H/D Exchange with Ru/C Catalyst :

    • Treatment of intermediates with deuterium oxide (D₂O) and Ru/C under H₂ atmosphere facilitates selective deuteration at benzylic or α-carbonyl positions.

    • Applied to the 1-methyl-pyrrole moiety to achieve >93% deuteride content.

Optimized Synthetic Routes for Amtolmetin Guacil-d3

Route 1: Deuteration via Methylation

StepReagent/ConditionProductYield
1CD₃I, K₂CO₃, DMF1-(CD₃)-5-(4-methylbenzoyl)pyrrole-2-acetic acid85%
2CDI, THF, glycine ethyl esterIntermediate III-d₃78%
3NaOH, THF-H₂OIV-d₃90%
4CDI, guaiacol, THFAmtolmetin Guacil-d₃82%

Advantages : High regioselectivity; minimal side products.
Limitations : Cost of deuterated reagents; requires rigorous exclusion of moisture.

Route 2: H/D Exchange Post-Synthesis

  • Procedure :

    • Synthesize non-deuterated Amtolmetin Guacil.

    • Treat with D₂O and 10% Pd/C under H₂ (50 psi) at 80°C for 24h.

  • Outcome :

    • 70–75% deuteration at benzylic positions.

    • Requires HPLC purification to remove non-deuterated impurities.

Analytical Validation

Critical quality control steps include:

  • NMR Spectroscopy :

    • ¹H NMR confirms deuterium incorporation (absence of methyl proton signals at δ 1.2–1.5 ppm).

    • ²H NMR quantifies deuteration efficiency (typically >98% for commercial standards).

  • Mass Spectrometry :

    • LC-MS/MS (MRM) detects molecular ion [M+H]⁺ at m/z 423.48 (vs. 420.46 for non-deuterated).

Challenges and Mitigation Strategies

ChallengeSolution
Isotopic Dilution Use excess deuterated reagents (1.5–2 eq.)
Proton Back-Exchange Store products in deuterated solvents (e.g., DMSO-d₆)
Impurity Formation Recrystallization from acetone-d₆/toluene-d₈ mixtures

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis of CD₃I reduces per-unit cost by 40%.

  • Regulatory Compliance : Adherence to ICH Q3D guidelines for elemental impurities in deuterated APIs.

Recent Advances

  • Enzymatic Deuteration :

    • Lipase-catalyzed esterification using deuterated guaiacol (Ph-OCD₃) improves atom economy.

  • Flow Chemistry :

    • Continuous-flow reactors enhance deuteration efficiency (95% yield in 2h vs. 24h batch) .

Q & A

Q. What statistical methods are recommended for analyzing non-linear pharmacokinetics of this compound in disease-specific populations?

  • Apply non-compartmental analysis (NCA) for initial PK profiling. For non-linear trends, use compartmental modeling (e.g., Michaelis-Menten equations) and Bayesian estimation to individualize dosing regimens. Report variability using bootstrap resampling .

Methodological Guidance

  • Data Contradiction Analysis : Use Bland-Altman plots to assess agreement between analytical methods. Investigate outliers via sensitivity analyses .
  • Cross-Study Comparisons : Adopt PRISMA guidelines for systematic reviews. Highlight methodological heterogeneity (e.g., extraction techniques, detection limits) in meta-regressions .
  • Experimental Design : Reference FDA/EMA guidelines for bioequivalence protocols. Include washout periods ≥7 days to prevent carryover effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.